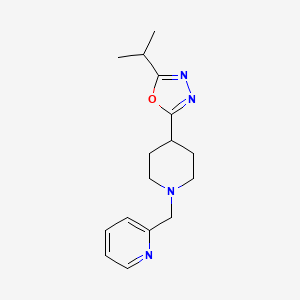

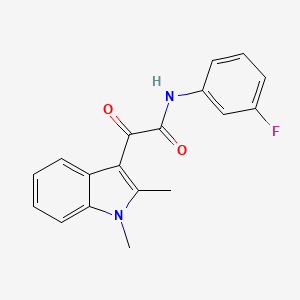

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

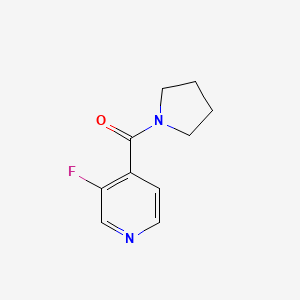

The compound “2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a benzylthio group at the 2-position, a 4-(difluoromethoxy)phenyl group at the 1-position, and a phenyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the various substituents. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring is a heterocycle that can participate in various reactions. The presence of the difluoromethoxy group could also influence the reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role .Scientific Research Applications

Influence on Electrochromic Properties

One area of application for derivatives of 1H-imidazole is in conducting polymers, where their electrochromic properties can be significantly influenced by hydrogen bonding. Research by Akpinar, Nurioglu, and Toppare (2012) on a related derivative showcased the potential to control the polymer chain conformation through acid and base treatments during polymerization, highlighting the chemical's utility in developing novel electrochromic materials (Akpinar, Nurioglu, & Toppare, 2012).

Biological Evaluation

Menteşe, Karaali, Yılmaz, Ülker, and Kahveci (2013) explored the biological activity of benzimidazole derivatives containing a 1,2,4-triazole ring, synthesized via microwave technique. These compounds exhibited significant lipase inhibition and antioxidant activities, suggesting their potential in therapeutic applications (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

Fluorescence Sensing

A study by Perumal, Sathish, and Mathivathanan (2021) on a diarylimidazole derivative highlighted its application as a fluorescence sensor for Fe(III). This derivative's unique structure enabled selective sensing of ferric ion, showcasing the compound's potential in developing new materials for metal ion detection (Perumal, Sathish, & Mathivathanan, 2021).

Corrosion Inhibition

Research on imidazole-based molecules, including derivatives similar to the compound , has demonstrated their efficacy in inhibiting corrosion of carbon steel in acidic mediums. Costa et al. (2021) elucidated how these molecules' chemical properties correlate with their ability to prevent corrosion, providing insights into their application in protective coatings and industrial maintenance (Costa et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2OS/c24-22(25)28-20-13-11-19(12-14-20)27-21(18-9-5-2-6-10-18)15-26-23(27)29-16-17-7-3-1-4-8-17/h1-15,22H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGFJGVSKZTIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol](/img/structure/B2931259.png)

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)

![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)

![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)